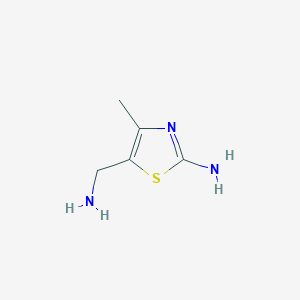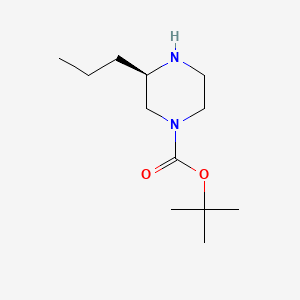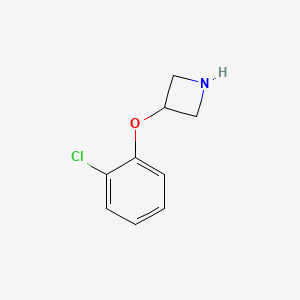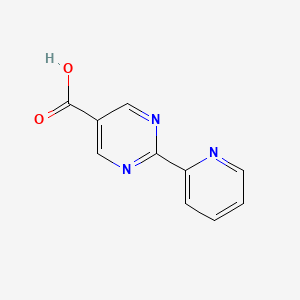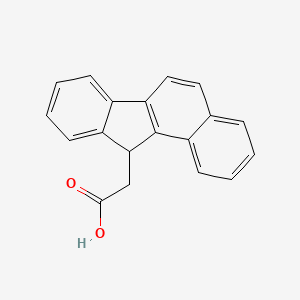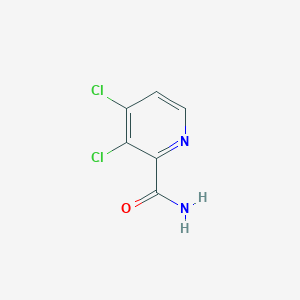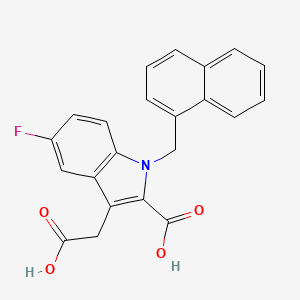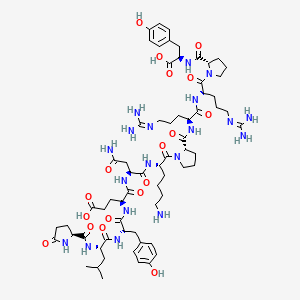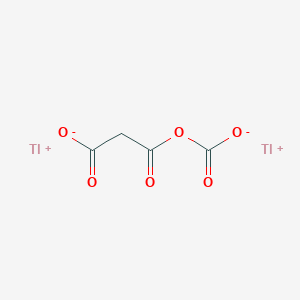![molecular formula C9H7ClN2O2 B1592977 Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1015609-99-0](/img/structure/B1592977.png)
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
説明
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the empirical formula C9H7ClN2O2 and a molecular weight of 210.62 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)c1c(Cl)cnc2[nH]ccc12 . This indicates that the compound contains a pyrrolopyridine core with a chlorine atom at the 5-position and a methyl ester group at the 4-position . Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its empirical formula is C9H7ClN2O2 and it has a molecular weight of 210.62 .科学的研究の応用
Antibacterial Activity
- A compound related to Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate demonstrated antibacterial activity in vitro (Toja et al., 1986).
Agrochemical and Medicinal Compound Preparation
- The synthesis of 5-methoxylated 3-pyrrolin-2-ones, derived from chlorinated pyrrolidin-2-ones, yielded products useful for agrochemical or medicinal compound preparation (Ghelfi et al., 2003).
Preparation of Novel Heterocyclic Compounds
- Methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates were synthesized, leading to the preparation of various novel heterocyclic compounds (Krutošíková et al., 2001).
Enantioselective Reductions
- A series of chiral bridged macrocyclic 1,4-dihydropyridines, starting with pyridine-3-5-dicarboxylic acid, were synthesized and examined for their potential in enantioselective reductions of activated carbonyl compounds (Talma et al., 1985).
Functional Rearrangement in Chemical Synthesis
- The reaction of chlorinated pyrrolidin-2-ones with n-propylamine provided a new method for preparing 5-propylimino-pyrrolidin-2-ones, showcasing a unique example of functional rearrangement (Danieli et al., 2004).
Synthesis of α-Aminopyrrole Derivatives
- A synthesis method was developed for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. These compounds demonstrate reactivity useful in the synthesis of various pyrrole-containing products (Galenko et al., 2019).
Photomethylation and Methoxylation
- Studies on the UV-irradiation of methyl 2-pyridinecarboxylate in methanol revealed insights into methylation and methoxylation processes, which are relevant for chemical synthesis (Sugiyama et al., 1981).
Synthesis of 7-Azaindole Derivatives
- 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine served as building blocks for synthesizing 4-substituted 7-azaindole derivatives, useful in chemical and pharmaceutical research (Figueroa‐Pérez et al., 2006).
Herbicidal Applications
- Certain pyrrole dicarboxylates showed varying biological properties, including herbicidal effectiveness, based on their molecular structure and conformation (Andrea et al., 1990).
New Heterocyclic Synthesis
- Research on palladium-catalysed reactions of pyrrolopyrimidine derivatives led to the synthesis of new heterocyclic systems, contributing to advances in chemical synthesis (Tumkevičius & Masevičius, 2004).
Synthesis of Polysubstituted Pyrrolidine Derivatives
- Novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates were synthesized from N-protected α-amino acids. These compounds have potential applications in the construction of functionalized heterocycles (Grošelj et al., 2013).
Methylation of Pyridines
- A catalytic method was developed for the C-3/5 methylation of pyridines, using methanol and formaldehyde, showcasing a novel approach in the field of organic synthesis (Grozavu et al., 2020).
将来の方向性
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” and similar compounds have shown potential in cancer therapy due to their inhibitory activity against FGFR1, 2, and 3 . Therefore, future research could focus on further exploring their therapeutic potential and optimizing their properties for drug development .
作用機序
Target of Action
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate primarily targets specific enzymes or receptors within the cell. These targets are often involved in critical cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact target can vary depending on the biological context, but it is typically a protein that plays a pivotal role in the disease or condition being studied .
Mode of Action
This compound interacts with its target by binding to the active site or another critical region of the protein. This binding can inhibit or activate the protein’s function, leading to changes in cellular activity. For instance, if the target is an enzyme, the compound may inhibit its catalytic activity, thereby reducing the production of a specific metabolite .
Biochemical Pathways
The interaction of this compound with its target can affect various biochemical pathways. These pathways may include signal transduction cascades, metabolic routes, or gene expression networks. The downstream effects of these interactions can lead to alterations in cell proliferation, apoptosis, or other cellular functions, depending on the pathway involved .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract, distributed to various tissues, metabolized by liver enzymes, and excreted via the kidneys. These properties influence the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action can include inhibition of cell growth, induction of apoptosis, or modulation of immune responses. These effects are a direct result of the compound’s interaction with its target and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound may be more stable at certain pH levels or temperatures, which can affect its potency and shelf life. Additionally, interactions with other drugs or biomolecules can modulate its activity .
特性
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-2-3-11-8(5)12-4-6(7)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEPMPLHLRLOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640162 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-99-0 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


